molecular formula C7H10O2 B12983584 2-(Ethynyloxy)oxane CAS No. 73229-27-3

2-(Ethynyloxy)oxane

Cat. No.: B12983584
CAS No.: 73229-27-3
M. Wt: 126.15 g/mol
InChI Key: QEBUDLNSQNWKFW-UHFFFAOYSA-N
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Description

2-(Ethynyloxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C7H10O2. It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle. This compound is characterized by the presence of an ethynyloxy group attached to the tetrahydropyran ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethynyloxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with an ethynylating agent. One common method is the reaction of tetrahydropyran with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ethynyloxy group.

Industrial Production Methods

Industrial production of 2-(Ethynyloxy)tetrahydro-2H-pyran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethynyloxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The ethynyloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction of the ethynyloxy group can yield saturated alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ethynyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the ethynyloxy group under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of substituted tetrahydropyran derivatives.

Scientific Research Applications

2-(Ethynyloxy)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Ethynyloxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The ethynyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: The parent compound without the ethynyloxy group.

    2-(Propynyloxy)tetrahydro-2H-pyran: A similar compound with a propynyloxy group instead of an ethynyloxy group.

    2-(Butynyloxy)tetrahydro-2H-pyran: A derivative with a butynyloxy group.

Uniqueness

2-(Ethynyloxy)tetrahydro-2H-pyran is unique due to the presence of the ethynyloxy group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

73229-27-3

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-ethynoxyoxane

InChI

InChI=1S/C7H10O2/c1-2-8-7-5-3-4-6-9-7/h1,7H,3-6H2

InChI Key

QEBUDLNSQNWKFW-UHFFFAOYSA-N

Canonical SMILES

C#COC1CCCCO1

Origin of Product

United States

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